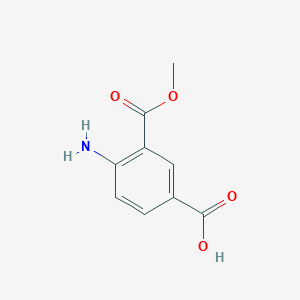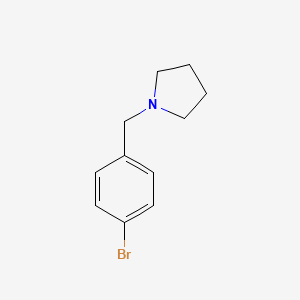
2-(Bromomethyl)-6-methylpyridine
Übersicht
Beschreibung
2-(Bromomethyl)-6-methylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Chemical Intermediates
2-(Bromomethyl)-6-methylpyridine and its derivatives, such as 2-Amino-6-bromopyridine, are important intermediates in pharmaceutical and chemical industries. These compounds are utilized in various syntheses, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation processes. Their structures have been confirmed through techniques like IR and ^1H NMR spectroscopy (Xu Liang, 2010).
Ligands for Transition-Metal Ions
In supramolecular chemistry, N-heterocyclic compounds, including those derived from this compound, serve as chelating ligands for transition-metal ions. These ligands are synthesized through Stille-type cross-coupling procedures and are crucial for creating multifunctional compounds (M. Heller & U. Schubert, 2002).
Synthesis of Tridentate Ligands
The synthesis of tridentate ligands, based on bipyridine-6-carboxylic acid derivatives starting from 6-bromo-2-(bromomethyl)-6-methylpyridine, has been reported. These ligands are suitable for complexation of lanthanide(III) cations, demonstrating the compound's versatility in coordination chemistry (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).
Flexible Polydendate Ligands
In the synthesis of flexible polydendate ligands, this compound is a key component. It is used in the preparation of asymmetric bipyridines for creating ligands that can bind to multiple sites, which are essential in the field of bioconjugation and materials science (L. Charbonnière, N. Weibel, & R. Ziessel, 2002).
Tetrakis(2-Pyridyl)Tin Compounds
This compound reacts with tin tetrachloride to form Tetrakis(2-Pyridyl)Tin compounds, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction studies. These compounds are significant in the development of new materials and catalysts (Martin Bette & D. Steinborn, 2012).
Eigenschaften
IUPAC Name |
2-(bromomethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDCFHWFHCLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501956 | |
| Record name | 2-(Bromomethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68470-59-7 | |
| Record name | 2-(Bromomethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Bromomethyl)-6-methylpyridine 1-oxide in the synthesis of 6-Methylpicolinaldehyde?
A1: this compound 1-oxide serves as a key intermediate in the synthesis of 6-Methylpicolinaldehyde. According to the research, acetolysis of this compound 1-oxide yields α-bromo-6-methyl-2-pyridinemethanol acetate. Subsequent hydrolysis of this intermediate leads to the formation of 6-Methylpicolinaldehyde. The overall yield for this synthetic route was found to be 16.2% []. This highlights the use of this compound 1-oxide as a building block in multi-step organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
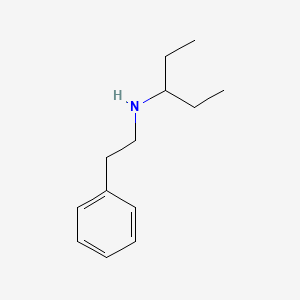
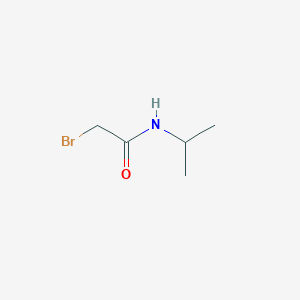


![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)
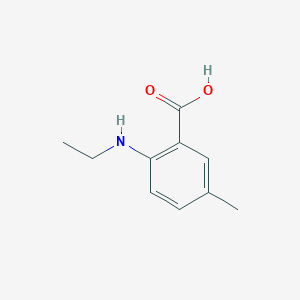
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
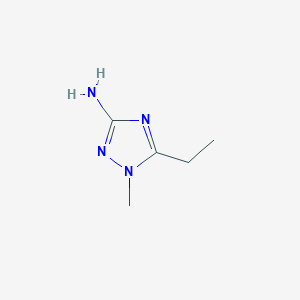
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

